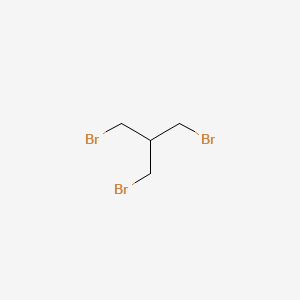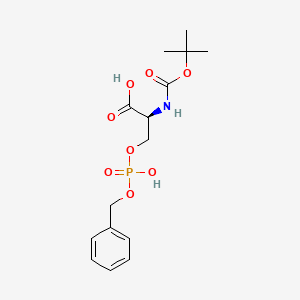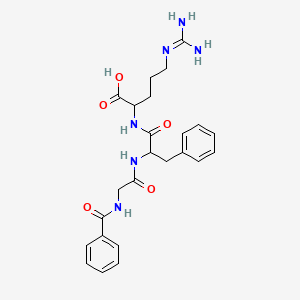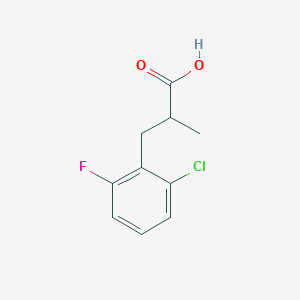
1,3-Dibromo-2-(bromomethyl)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,3-dibromo-2-(bromomethyl)- is a brominated organic compound with the molecular formula C4H7Br3. It is also known as 1,3-dibromo-2-(bromomethyl)propane. This compound is characterized by the presence of three bromine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane, 1,3-dibromo-2-(bromomethyl)- can be synthesized through the bromination of propane derivatives. One common method involves the free radical addition of bromine to allyl bromide, resulting in the formation of 1,3-dibromo-2-(bromomethyl)propane . The reaction typically requires the presence of a radical initiator and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods
In industrial settings, the production of propane, 1,3-dibromo-2-(bromomethyl)- often involves the use of brominated hydrochloric acid and propylene glycol. This method allows for large-scale production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,3-dibromo-2-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.
Reduction: Catalysts such as nickel (Ni) or palladium (Pd) are often used in the presence of hydrogen gas (H2).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products
Substitution: Products include alcohols, ethers, and other substituted derivatives.
Reduction: Products include less brominated alkanes or alkenes.
Elimination: Products include alkenes such as propene.
Wissenschaftliche Forschungsanwendungen
Propane, 1,3-dibromo-2-(bromomethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of flame retardants and other brominated products.
Wirkmechanismus
The mechanism of action of propane, 1,3-dibromo-2-(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it a valuable intermediate in organic synthesis, enabling the formation of various derivatives and complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-2,2-bis(hydroxymethyl)propane:
1,3-Dibromo-2,2-dimethoxypropane: This compound has methoxy groups instead of bromomethyl groups.
Uniqueness
Propane, 1,3-dibromo-2-(bromomethyl)- is unique due to its three bromine atoms, which provide multiple sites for chemical reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Eigenschaften
CAS-Nummer |
62127-48-4 |
|---|---|
Molekularformel |
C4H7Br3 |
Molekulargewicht |
294.81 g/mol |
IUPAC-Name |
1,3-dibromo-2-(bromomethyl)propane |
InChI |
InChI=1S/C4H7Br3/c5-1-4(2-6)3-7/h4H,1-3H2 |
InChI-Schlüssel |
ZXSNXWBSEPRPEN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)




![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
